molecular formula C8H5Br2ClO B1603944 2-Bromo-1-(3-bromo-4-chlorophenyl)ethanone CAS No. 87427-58-5

2-Bromo-1-(3-bromo-4-chlorophenyl)ethanone

Cat. No. B1603944
CAS RN: 87427-58-5
M. Wt: 312.38 g/mol
InChI Key: VWCVEOFSDAFTHO-UHFFFAOYSA-N
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Description

“2-Bromo-1-(3-bromo-4-chlorophenyl)ethanone” is a chemical compound with the CAS Number: 87427-57-4 . It has a molecular weight of 312.39 and a linear formula of C8H5Br2ClO . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of “2-Bromo-1-(3-bromo-4-chlorophenyl)ethanone” has been described in a paper . The compound was synthesized using a one-pot strategy from secondary alcohols using ammonium bromide and Oxone . The melting point of the compound was found to be 94-95°C .


Molecular Structure Analysis

The molecular structure of “2-Bromo-1-(3-bromo-4-chlorophenyl)ethanone” is represented by the linear formula C8H5Br2ClO . The compound consists of a bromoethanone group attached to a bromochlorophenyl group .


Physical And Chemical Properties Analysis

“2-Bromo-1-(3-bromo-4-chlorophenyl)ethanone” is a solid compound . It has a molecular weight of 312.39 and a linear formula of C8H5Br2ClO . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . The melting point of the compound is 94-95°C .

Safety And Hazards

The compound is classified as dangerous, with hazard statements indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-bromo-1-(3-bromo-4-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2ClO/c9-4-8(12)5-1-2-7(11)6(10)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCVEOFSDAFTHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622609
Record name 2-Bromo-1-(3-bromo-4-chlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(3-bromo-4-chlorophenyl)ethanone

CAS RN

87427-58-5
Record name 2-Bromo-1-(3-bromo-4-chlorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87427-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(3-bromo-4-chlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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